N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Übersicht
Beschreibung
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as FN3K, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. FN3K is a potent inhibitor of advanced glycation end products (AGEs), which are known to play a significant role in the pathogenesis of several chronic diseases, including diabetes, Alzheimer's disease, and cancer.
Wirkmechanismus
FN3K exerts its effects by inhibiting the formation of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which are formed when proteins and sugars react with each other in a process known as glycation. N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide are known to accumulate in various tissues and organs, leading to the development of chronic diseases. By inhibiting the formation of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, FN3K can prevent the development and progression of these diseases.
Biochemical and physiological effects:
FN3K has been shown to have several biochemical and physiological effects, including the inhibition of AGE formation, anti-inflammatory effects, and antioxidant properties. Additionally, FN3K has been shown to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FN3K in lab experiments is its potent inhibitory effect on AGE formation, which makes it a valuable tool for studying the role of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide in the pathogenesis of chronic diseases. Additionally, FN3K has been shown to have low toxicity and high stability, which makes it a suitable candidate for further development as a therapeutic agent. However, one limitation of using FN3K in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several potential future directions for the study of FN3K, including:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of FN3K.
2. Development of novel formulations of FN3K for improved delivery and bioavailability.
3. Investigation of the potential therapeutic applications of FN3K in the treatment of various chronic diseases, including diabetes, Alzheimer's disease, and cancer.
4. Study of the mechanism of action of FN3K and its effects on various biological pathways.
5. Development of novel inhibitors of AGE formation based on the structure of FN3K.
Conclusion:
FN3K is a potent inhibitor of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various chronic diseases. FN3K has several advantages as a therapeutic agent, including its potent inhibitory effect on AGE formation, anti-inflammatory and antioxidant properties, and improvement of insulin sensitivity and glucose metabolism. Further research is needed to fully understand the potential therapeutic applications of FN3K and to optimize its synthesis and delivery methods.
Synthesemethoden
FN3K can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the addition of 4-fluoroaniline and carbon disulfide. The resulting product is then subjected to a series of purification steps to obtain pure FN3K.
Wissenschaftliche Forschungsanwendungen
FN3K has been extensively studied for its potential applications in the treatment of various diseases. In particular, it has been shown to be a potent inhibitor of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, which are known to play a significant role in the pathogenesis of several chronic diseases, including diabetes, Alzheimer's disease, and cancer. FN3K has also been shown to have anti-inflammatory and antioxidant properties, which further enhance its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-2-3-10(8-13(9)19(21)22)14(20)18-15(23)17-12-6-4-11(16)5-7-12/h2-8H,1H3,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTISYGKVGVKIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167368 | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
CAS RN |
428492-18-6 | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428492-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[(4-Fluorophenyl)amino]thioxomethyl]-4-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.